molecular formula C12H14BrClN2O B2641512 6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 1650548-73-4

6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride

Cat. No.: B2641512
CAS No.: 1650548-73-4
M. Wt: 317.61
InChI Key: YFBCVTIYJWQVHY-UHFFFAOYSA-N
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Description

6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole moiety in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method involves the use of bromination reactions to introduce the bromine atom at the desired position on the indole ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other groups such as alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in the formation of various substituted indole derivatives.

Scientific Research Applications

6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride
  • 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride

Uniqueness

Compared to similar compounds, 6-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is unique due to its specific structural features, such as the presence of both the indole and piperidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBCVTIYJWQVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)Br)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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